4-Chloro-2,6-dimethoxypyrimidine
Overview
Description
4-Chloro-2,6-dimethoxypyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential applications in pharmaceuticals, agriculture, and as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the substitution of halogen atoms with various nucleophiles. For instance, the selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anions has been used to prepare bis[4-chloro-2-pyrimidyl] dichalcogenides . Additionally, 4,6-dimethoxy-2-methylsulfonylpyrimidine has been synthesized through a process involving cyclization, methylation, chlorination, methoxylation, and oxidation, starting from thiourea and diethyl malonate . An alternative green synthesis approach for a related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, uses chloromethane as a methylating agent, which is more economical and environmentally friendly compared to traditional methods .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using X-ray crystallography. The crystal structures of various substituted pyrimidines reveal that the pyrimidine ring is planar, and the substituents can significantly influence the electronic structure and polarization of the molecule . For example, the crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine have been determined, providing insights into the molecular conformation and interactions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including lithiation, demethoxylation, and reactions with carboxylic acids to form cocrystals. The reactivity of the pyrimidine ring allows for the introduction of fluoroalkyl groups, as demonstrated in the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives . Moreover, the formation of cocrystals with carboxylic acids showcases the ability of pyrimidine derivatives to engage in hydrogen bonding, which is crucial for molecular recognition processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-2,6-dimethoxypyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's polarity, solubility, and reactivity. For example, the introduction of a methylsulfonyl group can enhance the solubility and reactivity of the pyrimidine derivative, making it a valuable intermediate for further chemical transformations . The crystallographic data, such as unit cell dimensions and space group, provide additional information on the solid-state properties of these compounds .
Scientific Research Applications
Synthesis of Pharmaceuticals
4-Chloro-2,6-dimethoxypyrimidine has been utilized in the synthesis of various pharmaceutical compounds. Notably, it has been used in the creation of analogues of trimethoprim and bacimethrin, important drugs in medical treatments. This involves lithiation followed by reactions with different carbonyl derivatives (Plé, Turck, Fiquet, & Quéguiner, 1991).
Antimicrobial Activity
4-Chloro-2,6-dimethoxypyrimidine derivatives have been synthesized and evaluated for their antibacterial activities. Certain compounds exhibit significant antibacterial activity, comparable to standard antibiotics like Penicillin and Erythromycin (Dişli, Mercan, & Yavuz, 2013).
Chemical Synthesis Processes
The compound is instrumental in chemical synthesis processes. It has been used for the synthesis of 6-substituted pyrimidine derivatives via the S(RN)1 mechanism, demonstrating its versatility in organic synthesis (Bardagi & Rossi, 2010).
Spectroscopy and Solvent Studies
4-Chloro-2,6-dimethoxypyrimidine has been a subject of study in spectroscopy, particularly in understanding solvent effects. Research on its electronic and vibrational spectra has provided insights into the interaction between the compound and various solvents (Goel & Gupta, 1985).
Nucleophilic Substitution Reactions
The compound is used to enhance the rate of substitution in nucleophilic substitution reactions. This application is significant in the preparation of pyrimidinyloxy derivatives for potent herbicides (Bessard & Crettaz, 2000).
Study of Molecular Recognition Processes
4-Chloro-2,6-dimethoxypyrimidine plays a role in the study of molecular recognition processes, which are crucial for targeted drug action. This involves understanding hydrogen bonding and tautomeric forms of the compound (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Herbicide Synthesis
The synthesis of 2-chloro-4,6-dimethoxypyrimidine, a related compound, has been extensively researched for its application in the creation of pyrimidylsalicylate herbicides, demonstrating the agricultural significance of these compounds (Yuan-xiang, 2009).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2,6-dimethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRTJRDRWKAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212561 | |
Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethoxypyrimidine | |
CAS RN |
6320-15-6 | |
Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6320-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6320-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,6-dimethoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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